CHZ868 Prevents Paradoxical JAK2 Hyperphosphorylation, Unlike Type I Inhibitors
In CRLF2-rearranged B-ALL cells, the type I JAK inhibitor ruxolitinib induces a marked increase in JAK2 phosphorylation at the activation loop (Tyr1007/1008), a paradoxical effect that limits its efficacy. In stark contrast, CHZ868 completely abrogates both baseline and ruxolitinib-induced JAK2 hyperphosphorylation [1].
| Evidence Dimension | JAK2 phosphorylation at Tyr1007/1008 |
|---|---|
| Target Compound Data | No phosphorylation (complete suppression) |
| Comparator Or Baseline | Ruxolitinib (type I JAK inhibitor) induces strong hyperphosphorylation |
| Quantified Difference | Qualitative difference: CHZ868 eliminates paradoxical activation; ruxolitinib exacerbates it |
| Conditions | CRLF2-rearranged B-ALL cell lines (MHH-CALL4, MUTZ5) in vitro |
Why This Matters
This mechanistic differentiation directly translates to superior eradication of mutant clones in disease models, making CHZ868 a more appropriate choice for research aimed at durable responses.
- [1] Wu SC, Li LS, Kopp N, et al. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia. Cancer Cell. 2015;28(1):29-41. doi:10.1016/j.ccell.2015.06.005 View Source
